3-Amino-3-(3-isopropoxyphenyl)propanoic acid

Description

BenchChem offers high-quality 3-Amino-3-(3-isopropoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(3-isopropoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

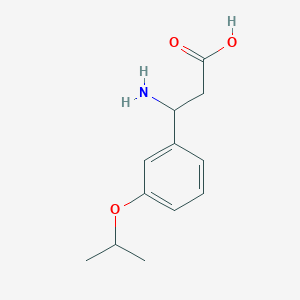

3-amino-3-(3-propan-2-yloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-4-9(6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYQZDUNSWFSNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629526 |

Source

|

| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745775-31-9 |

Source

|

| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1. Foundational & Exploratory

Chemical structure of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid

Structural Dynamics, Synthetic Methodology, and Peptidomimetic Applications

Executive Summary

This technical guide profiles 3-Amino-3-(3-isopropoxyphenyl)propanoic acid , a specialized

The presence of the 3-isopropoxy substituent on the phenyl ring is a critical medicinal chemistry design element. It serves as a lipophilic, electron-donating moiety that enhances membrane permeability and fills hydrophobic pockets in target proteins (e.g., integrins, GPCRs) more effectively than sterically smaller methoxy analogs.

Part 1: Chemical Identity & Physiochemical Profile[1][2]

IUPAC Name: 3-Amino-3-(3-isopropoxyphenyl)propanoic acid

Common Classification:

Structural Architecture

The molecule consists of a propanoic acid backbone with a primary amine and a substituted phenyl ring at the C3 (

Figure 1: Structural decomposition of the target molecule highlighting the pharmacophoric elements.

Physiochemical Properties Table

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| Molecular Formula | Core building block.[3] | |

| Molecular Weight | 223.27 g/mol | Fragment-based drug design compliant. |

| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; good oral bioavailability potential. |

| pKa (Carboxyl) | ~3.6 | Typical for |

| pKa (Amine) | ~9.8 - 10.2 | Basic; exists as zwitterion in neutral solution. |

| H-Bond Donors/Acceptors | 2 / 4 | Balanced profile for solubility and receptor interaction. |

Part 2: Synthetic Architecture

The synthesis of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid generally follows two primary pathways: the Rodionov Reaction (for racemic bulk production) and Enzymatic Resolution (for enantiopure isolation).

Method A: The Modified Rodionov Reaction (Bulk Synthesis)

The Rodionov reaction is the most atom-economical route for generating

Reaction Logic:

-

Imine Formation: Ammonium acetate reacts with the aldehyde to form an imine intermediate.

-

Knoevenagel-type Condensation: Malonic acid condenses with the intermediate.

-

Decarboxylation: Thermal decarboxylation yields the

-amino acid.

Method B: Enzymatic Kinetic Resolution (Chiral Purity)

Since biological targets (receptors/enzymes) are chiral, isolating the (R)- or (S)-enantiomer is crucial. Lipase-catalyzed hydrolysis of the ethyl ester derivative is the industry standard for this class.

Figure 2: Synthetic workflow from aldehyde precursor to chirally resolved products.

Part 3: Experimental Protocols

Protocol 1: One-Pot Rodionov Synthesis (Racemic)

Target: Synthesis of crude 3-Amino-3-(3-isopropoxyphenyl)propanoic acid.

-

Reagent Prep: In a 500 mL round-bottom flask, dissolve 3-isopropoxybenzaldehyde (100 mmol, 16.4 g) in absolute ethanol (150 mL).

-

Addition: Add malonic acid (100 mmol, 10.4 g) and ammonium acetate (200 mmol, 15.4 g).

-

Reflux: Equip with a condenser and reflux the mixture for 8–12 hours at 80°C. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) for the disappearance of the aldehyde.

-

Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white solid. If not, reduce solvent volume under vacuum and add diethyl ether to induce crystallization.

-

Filtration: Filter the white solid and wash with cold ethanol (2x 20 mL) followed by diethyl ether (2x 50 mL).

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain the pure zwitterionic amino acid.

-

Expected Yield: 55–65%.

-

Validation: ^1H NMR (D_2O/NaOD) should show a triplet at ~4.2 ppm (beta-proton) and the characteristic isopropyl septet at ~4.5 ppm.

-

Protocol 2: Chiral Resolution via Lipase

Target: Isolation of the (S)-enantiomer.

-

Esterification: Convert the racemic acid to its ethyl ester using thionyl chloride in ethanol (standard procedure).

-

Enzymatic Hydrolysis: Suspend the racemic ethyl ester (10 mmol) in phosphate buffer (pH 7.0, 50 mL) containing 10% acetone as a co-solvent.

-

Catalysis: Add Amano Lipase PS (Pseudomonas cepacia, 500 mg). Stir vigorously at 30°C.

-

Monitoring: Monitor the pH. Maintain pH 7.0 by automatic addition of 0.5N NaOH (pH-stat method). The reaction typically stops at 50% conversion (kinetic resolution).

-

Separation: Extract the unreacted (R)-ester with ethyl acetate. The aqueous phase contains the (S)-acid as its sodium salt.

-

Workup: Acidify the aqueous phase to pH 5.0 and extract the desired (S)-amino acid or purify via ion-exchange chromatography.

Part 4: Medicinal Chemistry Applications[2][4][5][6][7]

1. Peptidomimetics & Stability

The incorporation of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid into peptide chains creates a

2. Integrin Inhibitors

This molecule serves as a mimetic for the RGD (Arg-Gly-Asp) sequence found in integrin ligands. The 3-isopropoxyphenyl group mimics the steric bulk of tyrosine or phenylalanine but provides a different electronic profile, often used to optimize binding affinity for

3. Metabolic Stability (The Isopropoxy Advantage)

The isopropoxy group at the meta-position blocks metabolic oxidation at that site. Compared to a simple phenyl ring (susceptible to hydroxylation) or a methoxy group (susceptible to O-demethylation), the isopropyl ether is more robust, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.

References

-

Rodionov Reaction Mechanism

- Source: "Competitive Formation of -Amino Acids by the Rodionov Reaction."

- Context: Primary methodology for synthesizing 3-amino-3-arylpropanoic acids.

-

Link:

-

Peptidomimetic Applications

- Source: Steer, D. L., et al. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 2002.

- Context: Validates the use of -amino acids for proteolytic stability.

-

Link:

-

Enzymatic Resolution

- Source: "Solvent-free stereoselective synthesis of -aryl-β-amino acid esters."

- Context: Describes the kinetic resolution of these specific esters.

-

Link:

-

Chemical Structure Data

- Source: PubChem Compound Summary for CID 14207297.

-

Context: Verification of chemical identity and CAS.[4]

-

Link:

Sources

- 1. 3-Amino-3-(3-isopropoxyphenyl)propanoic acid | C12H17NO3 | CID 23002627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Molecular weight and formula of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid

[1]

Executive Summary

3-Amino-3-(3-isopropoxyphenyl)propanoic acid (CAS: 745775-31-9) is a specialized

Unlike naturally occurring

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers

| Parameter | Specification |

| IUPAC Name | 3-Amino-3-(3-propan-2-yloxyphenyl)propanoic acid |

| Common Name | |

| CAS Registry Number | 745775-31-9 |

| Molecular Formula | |

| Molecular Weight | 223.27 g/mol |

| SMILES | CC(C)Oc1cccc(c1)C(N)CC(=O)O |

| InChI Key | (Predicted) GQJOHIGVBBGCRS-UHFFFAOYSA-N |

Calculated Physicochemical Properties

The molecule exists as a zwitterion at physiological pH, influencing its solubility and transport properties.

| Property | Value | Context |

| LogP (Octanol/Water) | ~1.82 | Moderate lipophilicity due to isopropoxy group. |

| Polar Surface Area (PSA) | 63.3 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| pKa (Carboxyl) | ~3.6 | Typical for |

| pKa (Amine) | ~10.2 | Basic ammonium terminus. |

| Melting Point | 215–220 °C | Decomposes; typical for zwitterionic amino acids. |

Synthetic Methodology

The most robust industrial route for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov Reaction . This "one-pot" condensation is preferred over the Arndt-Eistert homologation due to its scalability and avoidance of diazomethane.

Reaction Logic (Rodionov Condensation)

The synthesis involves the condensation of 3-isopropoxybenzaldehyde with malonic acid in the presence of ammonium acetate . The ammonium acetate serves a dual role: it acts as the nitrogen source and catalyzes the Knoevenagel condensation/decarboxylation sequence.

Detailed Protocol

Reagents:

-

3-Isopropoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Ammonium acetate (2.0 eq)

-

Solvent: Ethanol (absolute)[2]

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-isopropoxybenzaldehyde (16.4 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in ethanol (150 mL).

-

Activation: Add ammonium acetate (15.4 g, 200 mmol) to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 8–12 hours. The reaction will evolve

gas as decarboxylation occurs. -

Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white zwitterionic solid.

-

Filtration: Filter the crude solid.

-

Purification: Recrystallize from aqueous ethanol or isopropanol/water (1:1) to remove unreacted aldehyde and ammonium salts.

-

Yield: Expected yield is 55–70%.[2]

Synthesis Pathway Diagram

Caption: One-pot Rodionov synthesis pathway via condensation and decarboxylation.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Proton NMR ( -NMR)

Solvent:

- 7.2–6.8 ppm (m, 4H): Aromatic protons (distinct meta-substitution pattern).

-

4.6 ppm (m, 1H): Methine proton (

-

4.3 ppm (t, 1H): Benzylic

-

2.4–2.6 ppm (m, 2H): Methylene

- 1.25 ppm (d, 6H): Methyl protons of the isopropyl group.

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): 224.28 m/z. -

Negative Mode (

): 222.26 m/z.

Applications in Drug Discovery[10][11][12]

Peptidomimetics & Stability

Incorporating this

Pharmacophore Mapping

The 3-isopropoxyphenyl moiety is a privileged structure in medicinal chemistry. It serves as a lipophilic anchor that fits into hydrophobic pockets of target proteins, such as:

-

Integrins (

): Used in RGD mimetics to block angiogenesis. -

Opioid Receptors: Similar bulky ether motifs are found in mixed agonist/antagonist ligands (e.g., Eluxadoline analogs).

Strategic Utility Diagram

Caption: Therapeutic utility and mechanistic advantages of the scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

-

Storage: Store at room temperature (15–25°C), desiccated. Zwitterionic amino acids are hygroscopic.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood to avoid dust inhalation.

References

-

Organic Syntheses. (1998). Synthesis of Beta-Amino Acids via Rodionov Reaction. Org. Synth. 76, 123. Retrieved from [Link]

-

ResearchGate. (2004).[2] A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases. PMC5697463. Retrieved from [Link]

CAS number and identifiers for 3-Amino-3-(3-isopropoxyphenyl)propanoic acid

An In-Depth Technical Guide to 3-Amino-3-(isopropoxyphenyl)propanoic Acid: Identifiers, Properties, and Synthetic Considerations

Introduction

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthetic approaches for isopropoxyphenyl-substituted β-amino acids, a class of compounds with significant potential in pharmaceutical development. It is important to note that while the initial focus of this guide was 3-Amino-3-(3-isopropoxyphenyl)propanoic acid, a thorough search of available chemical literature and databases did not yield a specific CAS number or extensive dataset for this meta-isomer. However, substantial information is available for the para-isomer, 3-Amino-3-(4-isopropoxyphenyl)propanoic acid, which serves as a valuable and structurally similar analogue. This guide will therefore focus on the well-documented para-isomer, providing researchers, scientists, and drug development professionals with a detailed framework for understanding this class of compounds. The principles and methodologies discussed herein are likely applicable to the synthesis and study of other isomers, including the meta-variant.

PART 1: Core Chemical Identifiers and Properties

The accurate identification of a chemical entity is fundamental to research and development. This section provides the key identifiers and physicochemical properties for 3-Amino-3-(4-isopropoxyphenyl)propanoic acid.

Chemical Identifiers

A summary of the primary identifiers for 3-Amino-3-(4-isopropoxyphenyl)propanoic acid is presented in Table 1. These identifiers are crucial for unambiguous documentation and database searches.

| Identifier | Value |

| CAS Number | 311321-19-4[1] |

| Molecular Formula | C12H17NO3[1] |

| Molecular Weight | 223.27 g/mol [1] |

| IUPAC Name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid |

| Synonyms | 3-(4-Isopropoxyphenyl)-beta-alanine, RARECHEM AK HW 0038, TIMTEC-BB SBB001795[1] |

| InChI Key | GQJOHIGVBBGCRS-UHFFFAOYSA-N[1] |

| SMILES | CC(C)OC1=CC=C(C=C1)C(N)CC(=O)O |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for pharmaceutical formulation.

| Property | Value | Source |

| Density | 1.143 g/cm³ | [1] |

| Boiling Point | 372.8°C at 760 mmHg | [1] |

| Flash Point | 179.3°C | [1] |

| Refractive Index | 1.542 | [1] |

| XLogP3 | 2.64860 | [1] |

| PSA (Polar Surface Area) | 72.6 Ų | [1] |

PART 2: Synthesis and Methodologies

The synthesis of 3-amino-3-arylpropanoic acids is a topic of significant interest in medicinal chemistry. A common and effective method for their preparation is the one-pot synthesis from an aromatic aldehyde, malonic acid, and a nitrogen source, such as ammonium acetate.

General One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids

This method provides a straightforward and efficient route to a variety of 3-amino-3-arylpropanoic acids. The general reaction scheme is illustrated below.

Caption: General workflow for the one-pot synthesis of 3-amino-3-arylpropanoic acids.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic aldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents).

-

Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The choice of solvent can influence the reaction yield and purity.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Excess Malonic Acid and Ammonium Acetate: Using an excess of these reagents helps to drive the reaction to completion and maximize the yield of the desired β-amino acid.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the multiple reaction steps involved in this one-pot synthesis.

-

Solvent Choice: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.

PART 3: Applications in Drug Development

β-amino acids and their derivatives are valuable building blocks in the synthesis of pharmaceuticals. Their incorporation into peptide-based drugs can enhance metabolic stability and improve pharmacokinetic profiles.

Role as Chiral Building Blocks

Optically active 3-amino-3-arylpropanoic acids are particularly important as chiral intermediates in the synthesis of enantiomerically pure drugs. For instance, (S)-3-amino-3-phenylpropanoic acid is a key intermediate in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor. While specific applications for 3-Amino-3-(4-isopropoxyphenyl)propanoic acid are not extensively documented in the public domain, its structural similarity to other pharmacologically active β-amino acids suggests its potential as a scaffold in medicinal chemistry.

Potential Therapeutic Areas

Derivatives of 3-amino-3-arylpropanoic acids have been explored for a variety of therapeutic applications, including:

-

Neurological Disorders: As analogues of neurotransmitters, they are of interest in the development of drugs targeting neurological conditions.

-

Anticancer Agents: Some derivatives have shown promise as anticancer candidates.[2]

-

Antimicrobial Agents: The β-amino acid scaffold can be found in some naturally occurring antibiotics.

The workflow for exploring a novel β-amino acid in drug discovery is outlined below.

Caption: A simplified workflow for the development of drugs based on a novel β-amino acid scaffold.

Conclusion

3-Amino-3-(4-isopropoxyphenyl)propanoic acid, with the CAS number 311321-19-4, is a well-characterized β-amino acid with potential for application in pharmaceutical research and development. While information on the 3-isopropoxy isomer is scarce, the data and synthetic methodologies available for the 4-isopropoxy analogue provide a solid foundation for researchers interested in this class of compounds. The one-pot synthesis offers an accessible route to these molecules, and their structural features make them attractive candidates for inclusion in drug discovery programs. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved February 17, 2026, from [Link]

Sources

3. Research Applications

Incorporating 3-Amino-3-(3-isopropoxyphenyl)propanoic acid into beta-peptides

Application Note: Incorporation of 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid into -Peptide Sequences

Executive Summary

This guide details the solid-phase peptide synthesis (SPPS) protocols for incorporating 3-Amino-3-(3-isopropoxyphenyl)propanoic acid (referred to herein as

Beta-peptides (

-

Proteolytic Stability: Resistance to standard proteases.

-

Foldamer Formation: Inducing stable secondary structures like the 14-helix or 12-helix.

-

Bioavailability: The isopropoxy group enhances membrane permeability compared to hydroxylated analogs.

This protocol addresses the specific challenges of coupling bulky

Technical Specifications & Material Properties

The Target Molecule

-

IUPAC Name: 3-Amino-3-(3-isopropoxyphenyl)propanoic acid

-

Common Name:

-Homoisopropoxyphenylalanine -

Classification:

-Amino Acid (Side chain on C3)[1] -

Chemical Functionality:

-

Amine: Primary (hindered by

-position). -

Side Chain: 3-Isopropoxyphenyl (Electron-rich aromatic system).

-

Protecting Group: Fmoc (Fluorenylmethyloxycarbonyl) on N-terminus.[2]

-

Critical Pre-Synthesis Considerations

| Parameter | Specification / Recommendation | Rationale |

| Resin Choice | Rink Amide (0.2–0.4 mmol/g) | Low loading is critical for |

| Coupling Reagent | HATU or PyBOP | Standard HBTU/TBTU is often insufficient for the slower kinetics of |

| Solvent System | DMF (Main) / NMP (Solubilizer) | The lipophilic isopropoxy group may require NMP for complete dissolution at high concentrations. |

| Side Chain Stability | Acid Stable | The aryl isopropyl ether is generally stable to standard TFA cleavage (95%), unlike tert-butyl ethers. |

Strategic Planning: The Synthesis Workflow

The synthesis of

Figure 1: Optimized SPPS cycle for hindered

Detailed Experimental Protocols

Protocol A: Preparation of the Monomer (Sourcing vs. Synthesis)

Note: Most researchers purchase the Fmoc-protected version. If synthesis is required, the Arndt-Eistert homologation of Fmoc-3-isopropoxyphenylalanine is the standard route.

-

Starting Material: Fmoc-3-(3-isopropoxyphenyl)-L-alanine.

-

Activation: React with isobutyl chloroformate to form the mixed anhydride.

-

Diazomethane Treatment: React with diazomethane to form the

-diazoketone.[3] -

Wolff Rearrangement: Silver benzoate catalyzed rearrangement in the presence of water/dioxane to yield the Fmoc-

-homo amino acid .

Protocol B: Solid Phase Coupling (The Core Procedure)

Objective: Efficiently couple Fmoc-3-Amino-3-(3-isopropoxyphenyl)propanoic acid to the resin-bound peptide.

Reagents:

-

Fmoc-AA: Fmoc-3-Amino-3-(3-isopropoxyphenyl)propanoic acid (3.0 equivalents relative to resin loading).

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 equivalents).

-

Base: DIEA (Diisopropylethylamine) (6.0 equivalents).[4]

-

Solvent: Anhydrous DMF.

Step-by-Step:

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 g, 0.3 mmol/g) in DMF for 30 minutes.

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

-

Activation:

-

Dissolve the Fmoc-AA and HATU in minimal DMF.

-

Add DIEA immediately before adding to the resin.

-

Tip: If the solution appears cloudy (due to the lipophilic isopropoxy group), add NMP dropwise until clear.

-

-

Coupling:

-

Add the activated mixture to the resin.[5]

-

Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

-

Drain and Repeat: For this specific bulky monomer, a double coupling is mandatory. Repeat Step 3 and 4 with fresh reagents for another 1 hour.

-

-

Monitoring: Perform a Kaiser test.

-

Note:

-amines are primary amines, so the Kaiser test works, but the color development may be slower than

-

-

Capping (Recommended): If the sequence is long (>10 residues), cap unreacted sites with Acetic Anhydride/Pyridine (1:9 in DMF) for 5 minutes to prevent deletion sequences.

Protocol C: Cleavage and Isolation

Objective: Remove peptide from resin and remove side-chain protecting groups without damaging the aryl ether.

Cocktail: "Reagent K" derivative.

-

TFA (Trifluoroacetic acid): 95%

-

TIS (Triisopropylsilane): 2.5%

-

H2O: 2.5%

Critical Insight - Scavengers: The 3-isopropoxyphenyl ring is electron-rich. During TFA cleavage, trityl or butyl cations (from other protecting groups) may attempt electrophilic aromatic substitution onto this ring. TIS is non-negotiable here as it scavenges these cations effectively.

Procedure:

-

Wash resin with DCM to remove all traces of DMF (DMF can cause formylation during cleavage).

-

Add Cleavage Cocktail (10 mL per gram of resin).

-

Shake for 2.5 to 3 hours.

-

Precipitate filtrate into cold diethyl ether (-20°C).

-

Centrifuge, wash pellet with ether (3x), and lyophilize.

Characterization & Validation

Analytical HPLC

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

-

Gradient: The isopropoxy group makes this peptide significantly more hydrophobic than standard peptides.

-

Standard: 5-60% B over 30 min.

-

For this molecule: Start higher, e.g., 20-80% B (Acetonitrile/Water + 0.1% TFA).

-

Mass Spectrometry (ESI-MS)

Verify the mass shift.

-

Mass for incorporation: Calculate the residue mass of the

-

MW of Residue = MW(Monomer) - MW(H2O).

-

Formula:

(Free Acid) -

Expected Mass Shift: +205.25 Da per residue.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance of the | 1. Switch from HBTU to HATU/HOAt .2. Increase temperature to 50°C (Microwave assisted).3. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |

| Aggregation (Gelation) | Use Pseudoproline dipeptides (if applicable to sequence) or switch to ChemMatrix resin (PEG-based) which swells better. | |

| Side Chain Modification | Acid-catalyzed hydrolysis of isopropyl ether. | Ensure cleavage time does not exceed 4 hours. Keep temperature at RT, not elevated. |

References

-

Seebach, D., & Matthews, J. L. (1997).[6]

-Peptides: a surprise at every turn.[6] Chemical Communications, (21), 2015–2022. Link -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[6]

-Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232. Link -

Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[3] deren Derivate.[3][7] Berichte der deutschen chemischen Gesellschaft, 68(1), 200-208. (Foundational chemistry for

-amino acid synthesis). -

Albericio, F., et al. (1998).[8] Preparation and application of 5-chloro-1-hydroxybenzotriazole (Cl-HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) as coupling reagents. Journal of Organic Chemistry, 63(26), 9678-9683. Link

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Reference for stability of aryl isopropyl ethers in TFA).

Sources

- 1. ethz.ch [ethz.ch]

- 2. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Design of peptidomimetics containing 3-isopropoxy beta-phenylalanine

Application Note: Design and Synthesis of Peptidomimetics Containing 3-Isopropoxy- -Phenylalanine

Abstract

This guide details the rational design, chemical synthesis, and solid-phase assembly of peptidomimetics incorporating 3-isopropoxy-

Module 1: Rational Design & In Silico Modeling

Before synthesis, the placement of the

Structural Propensity

The insertion of a methylene group (

- -Peptide: Flexible, prone to degradation.

- -Peptide (14-Helix): Stable, 3 residues per turn, pitch ~5.0 Å.

The "Isopropoxy" Advantage

The 3-isopropoxy substituent functions as a space-filling anchor . In docking simulations (e.g., Rosetta or Schrödinger), this group should be positioned to displace water from hydrophobic sub-pockets.

-

Electronic Effect: The alkoxy group is electron-donating, increasing electron density on the phenyl ring, potentially strengthening cation-

interactions with receptor Arg/Lys residues. -

Steric Effect: The isopropyl group adds ~45 ų of volume compared to a standard phenyl ring, preventing rotational slippage within the binding site.

Design Workflow (DOT Diagram)

Caption: Workflow for integrating non-canonical

Module 2: Chemical Synthesis of the Building Block

Since 3-isopropoxy-

Precursor Synthesis (Etherification)

Starting Material: Boc-3-hydroxy-L-phenylalanine (Boc-m-Tyr-OH).

-

Protection: Convert Boc-m-Tyr-OH to the methyl ester (MeI, K2CO3) to protect the carboxyl group.

-

Alkylation:

-

Reagents: Isopropyl bromide (1.2 eq), K2CO3 (2.0 eq), DMF.

-

Conditions: 60°C, 4 hours.

-

Note: Monitor by TLC. The phenolic hydroxyl is more acidic and alkylates preferentially over the carbamate nitrogen.

-

-

Hydrolysis: LiOH in THF/H2O to yield Boc-3-isopropoxy-L-phenylalanine .

Arndt-Eistert Homologation ( Conversion)

This critical step inserts the methylene group.

Protocol:

-

Mixed Anhydride Formation:

-

Dissolve Boc-3-OiPr-Phe-OH (10 mmol) in dry THF at -15°C.

-

Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq).

-

Stir for 15 min. (Precipitation of NMM·HCl confirms activation).

-

-

Diazoketone Synthesis:

-

Filter the salt quickly under Argon.

-

Add the filtrate to a solution of diazomethane (CH2N2) in ether (Caution: Generate CH2N2 using a Diazald kit with polished glass joints only).

-

Stir at 0°C for 1 hour, then RT overnight.

-

Evaporate solvent to yield the yellow diazoketone .

-

-

Wolff Rearrangement:

-

Dissolve diazoketone in THF/H2O (9:1).

-

Add Silver Benzoate (0.1 eq) catalyst.[3]

-

Sonicate or heat to 50°C. Evolution of N2 gas indicates reaction progress.

-

Result: Boc-3-isopropoxy-

-homophenylalanine .

-

Module 3: Solid Phase Peptide Synthesis (SPPS)

Resin & Linker Choice

-

Resin: Rink Amide MBHA (low loading: 0.3–0.4 mmol/g). High loading causes aggregation of

-peptides. -

Fmoc Strategy: Preferred over Boc for

-peptides to avoid repetitive acidolysis which can degrade sensitive side chains.

Coupling Protocol (The "Double-Hit" Method)

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA.

-

Why HOAt? It accelerates coupling for hindered secondary amines found in

-peptides.

Step-by-Step Cycle:

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Monitor UV at 301 nm.

-

Wash: DMF (5 x 1 min).

-

Coupling 1: 3.0 eq AA, 2.9 eq HATU, 6.0 eq DIPEA in DMF. (45 min).

-

Coupling 2 (Mandatory for

-AA): Repeat Step 3 with fresh reagents. -

Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).

SPPS Cycle Diagram (DOT)

Caption: Modified SPPS cycle emphasizing the double-coupling requirement for sterically hindered

Module 4: Structural Characterization

Verification of the 14-helix fold is essential.

Circular Dichroism (CD)

CD is the primary tool for assessing

-

Solvent: Methanol (stabilizes helix) vs. Water (physiologically relevant).[4]

-

Signature:

Data Interpretation Table

| Observation ( | Structural Interpretation | Action Required |

| 214 nm | Stable 14-Helix (Monomer) | Proceed to bio-assays. |

| 205 nm | Self-Assembled Bundles | Reduce hydrophobicity or concentration. |

| 198-200 nm | Random Coil (Unfolded) | Add cyclization constraint or more |

Module 5: Biological Validation (Proteolytic Stability)

The ultimate test of a peptidomimetic is its survival in biological media.

Protocol:

-

Media: Human Serum (pooled) or simulated gastric fluid (SGF) with Pepsin.

-

Incubation: 37°C. Timepoints: 0, 1, 4, 12, 24 hours.

-

Analysis: RP-HPLC followed by LC-MS.

-

Expectation: The

-3-OiPr-Phe residue should completely block cleavage at the

References

-

Seebach, D., & Gardiner, J. (2008).

-Peptidic Peptidomimetics. Accounts of Chemical Research. [Link] -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

-Peptides: From Structure to Function. Chemical Reviews. [Link] -

Pomerantz, W. C., et al. (2008).

-Peptides. Organic Letters. [Link] -

Podlech, J., & Seebach, D. (1995).

-Amino Acids from -

Aguilar, M. I., et al. (2007). Solid-Phase Synthesis of

-Peptides. Methods in Molecular Biology. [Link]

Sources

- 1. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid as a Chiral Building Block

Executive Summary

3-Amino-3-(3-isopropoxyphenyl)propanoic acid is a specialized

This guide details the Enzymatic Kinetic Resolution (EKR) protocol to access high-enantiopurity (

Chemical Profile & Strategic Utility[1]

Structural Significance

The molecule belongs to the class of 3-aryl-3-aminopropionic acids .

- -Peptide Formation: Incorporation into peptides induces the formation of stable secondary structures (helices, sheets) that are unrecognizable to standard proteases, significantly extending plasma half-life.

-

Isopropoxy Substituent: The 3-isopropoxy group (

) provides a critical balance of lipophilicity (

Mechanism of Action in Drug Design

The additional carbon atom in the backbone allows for specific "foldamer" behavior.

-

Target: Peptidomimetics and small molecule antagonists.

-

Benefit: The meta-substitution pattern avoids the steric clash often seen with ortho-substituents while providing more rotational freedom than para-analogs.

Protocol: Synthesis and Chiral Resolution

This protocol utilizes a Modified Rodionov Reaction for the racemic synthesis, followed by a Lipase-Catalyzed Kinetic Resolution to isolate the enantiopure

Workflow Diagram

The following diagram illustrates the critical path from the aldehyde precursor to the Fmoc-protected chiral building block.

Figure 1: Chemo-enzymatic workflow for the synthesis of (S)-3-Amino-3-(3-isopropoxyphenyl)propanoic acid.

Step-by-Step Methodology

Phase A: Synthesis of Racemic Scaffold (Rodionov Reaction)

Rationale: The Rodionov reaction is the most atom-economical route for 3-aryl-3-aminopropionic acids, avoiding the use of expensive metal catalysts required in hydrogenation routes.

-

Reagents:

-

3-Isopropoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.1 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (Solvent)

-

-

Procedure:

-

Dissolve aldehyde and malonic acid in ethanol (5 mL/mmol).

-

Add ammonium acetate and heat to reflux (

) for 6–8 hours. -

Checkpoint: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1).

-

Cool to room temperature. The product often precipitates as the zwitterion.

-

Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH/Water.

-

-

Yield Expectation: 60–75% (Racemic).

Phase B: Enzymatic Kinetic Resolution (The Critical Step)

Rationale:Candida antarctica Lipase B (CAL-B) exhibits high enantioselectivity (

Prerequisite: Convert the racemic acid from Phase A into its Ethyl Ester using standard thionyl chloride/ethanol conditions.

-

Reaction Setup:

-

Substrate: Racemic Ethyl 3-amino-3-(3-isopropoxyphenyl)propanoate.

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20% w/w relative to substrate.

-

Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE). Note: The isopropoxy group ensures good solubility in these ethers.

-

Nucleophile: Water (0.55 eq).

-

-

Execution:

-

Suspend the racemic ester in MTBE (10 mL/g).

-

Add water (0.55 equivalents). Caution: Excess water promotes non-selective hydrolysis.

-

Add CAL-B beads.

-

Incubate at

with varying orbital shaking (200 rpm).

-

-

Monitoring:

-

Track conversion via HPLC. Stop reaction at 45–50% conversion (typically 24–48 hours).

-

-

Workup (Separation of Enantiomers):

-

Filter off the enzyme beads (can be recycled).

-

Acid/Base Extraction Strategy:

-

Acidify the aqueous layer to pH 4–5 with 1M HCl and extract with EtOAc to isolate the pure (S)-3-Amino-3-(3-isopropoxyphenyl)propanoic acid .

-

Quality Control & Characterization

Trust in the chiral building block is paramount. The following parameters must be verified.

| Parameter | Specification | Method |

| Chemical Purity | HPLC (C18), UV at 254 nm | |

| Enantiomeric Excess | Chiral HPLC (Daicel Chiralpak AD-H) | |

| Identity | Matches Ref. | |

| Residual Solvent | GC-Headspace |

Chiral HPLC Method[3]

-

Column: Chiralpak AD-H or OD-H (

). -

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Expected Elution: The

-ester typically elutes before the

Application: Solid-Phase Peptide Synthesis (SPPS)

To use this building block in peptide synthesis, the amine must be protected.

Fmoc-Protection Protocol

-

Dissolve

-Acid in Water/Dioxane (1:1). -

Add

(2.0 eq). -

Add Fmoc-OSu (1.1 eq) at

. -

Stir at RT for 4 hours.

-

Acidify and extract.

-

Result: Fmoc-(S)-3-Amino-3-(3-isopropoxyphenyl)propanoic acid .

Incorporation Logic

The following diagram depicts the logic for incorporating this

Figure 2: SPPS Cycle emphasizing the insertion of the

References

- Rodionov Synthesis of -Amino Acids: Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2609–2611.

-

Enzymatic Kinetic Resolution (CAL-B)

-

Tasi, G., et al. (2001). "Enzymatic resolution of 3-amino-3-arylpropionic acids." Tetrahedron: Asymmetry, 12(20), 2841-2847.

-

-

Eluxadoline & Opioid Modulators (Contextual Application)

-

Breslin, H. J., et al. (2012). "Identification of Eluxadoline (JNJ-27018966), a Mixed

-Opioid Receptor Agonist/

-

-

-Peptide Stability:

-

Seebach, D., & Gardiner, J. (2008). "

-Peptidic Peptidomimetics." Accounts of Chemical Research, 41(10), 1366–1375.

-

-

Chiral HPLC Methods

-

Daicel Corporation. "Chiralpak AD-H Instruction Manual."

-

Sources

Application Notes & Protocols: A Systematic Approach to GPCR Ligand Design Using the 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid Scaffold

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in virtually all physiological processes.[1] This ubiquity makes them prime therapeutic targets, with estimates suggesting that over a third of all FDA-approved drugs act on these receptors.[2][3] The foundation of GPCR drug discovery lies in identifying and optimizing novel chemical scaffolds that can modulate receptor activity with high potency and selectivity.[4]

This guide introduces 3-Amino-3-(3-isopropoxyphenyl)propanoic acid , a β-amino acid derivative, as a novel and unexplored scaffold for GPCR ligand development. β-amino acids provide a unique three-dimensional geometry compared to their α-amino acid counterparts, offering new possibilities for exploring the chemical space of GPCR binding pockets.[5] The isopropoxy-substituted phenyl ring provides a key hydrophobic feature, while the amino and carboxylic acid moieties serve as versatile handles for chemical modification.

This document provides a comprehensive, systematic workflow for researchers and drug development professionals to assess the potential of this scaffold. We will proceed from initial in silico evaluation to chemical synthesis, detailed in vitro pharmacological characterization, and foundational structure-activity relationship (SAR) analysis. The causality behind each experimental choice is explained to empower researchers to not only follow the protocols but also to adapt them for their specific GPCR target.

Part 1: In Silico Assessment & Target Prioritization

Rationale: Before committing to resource-intensive chemical synthesis and biological screening, computational methods offer a rational approach to prioritize potential GPCR targets for a novel scaffold.[2][6] This in silico phase aims to generate testable hypotheses about which GPCRs the 3-Amino-3-(3-isopropoxyphenyl)propanoic acid scaffold might bind to and how it might orient itself within a binding pocket.[7][8]

Workflow: Computational Screening Cascade

The following diagram outlines the logical flow from initial scaffold analysis to a prioritized list of GPCR targets for experimental validation.

Caption: Computational workflow for prioritizing GPCR targets.

Protocol 1: Ligand-Based Virtual Screening

This protocol uses the principle of molecular similarity, positing that structurally similar molecules are likely to have similar biological activities.[9] We will use the scaffold to search databases of known GPCR ligands.

-

Scaffold Preparation:

-

Generate a 3D structure of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Database Selection:

-

Choose a public database containing GPCR ligands with associated bioactivity data, such as ChEMBL or GLASS.[9]

-

-

Similarity Search:

-

Convert the scaffold structure into a molecular fingerprint (e.g., ECFP4).

-

Use this fingerprint to screen the selected database, calculating a similarity coefficient (e.g., Tanimoto coefficient) between the scaffold and each database compound.

-

-

Analysis:

-

Rank the database hits by their similarity score.

-

Analyze the GPCR targets associated with the top-ranking hits. A consensus of targets appearing frequently suggests a higher probability of interaction with the novel scaffold.

-

Part 2: Scaffold Synthesis & Focused Library Generation

Rationale: Based on a compelling in silico hypothesis, the next step is to synthesize the core scaffold and a small, intelligently designed library of analogues. This library is crucial for establishing a preliminary Structure-Activity Relationship (SAR), which relates changes in chemical structure to changes in biological activity.[10][11] The goal is not exhaustive exploration but rather to probe the key chemical vectors of the scaffold.

Diagram: Scaffold Diversification Strategy

The following diagram illustrates the primary points for chemical modification on the core scaffold.

Caption: Key modification points on the scaffold for SAR studies.

Protocol 2: Synthesis of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid

This protocol is a generalized one-pot synthesis adapted from established methods for producing 3-amino-3-arylpropionic acids.[5]

-

Reaction Setup: In a round-bottom flask, dissolve 3-isopropoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol.

-

Addition of Amine: Add ammonium acetate (2.0 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring progress by TLC.

-

Workup and Purification:

-

Cool the reaction to room temperature. A precipitate should form.

-

Filter the crude product and wash with cold ethanol.

-

Recrystallize the solid from a water/ethanol mixture to yield the pure product.

-

Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

-

Protocol 3: Focused Derivative Library Synthesis

This protocol outlines general methods for modifying the R1 and R2 positions.

-

N-Acylation (R1 Modification):

-

Suspend the core scaffold (1.0 eq) in dichloromethane (DCM).

-

Add a base such as triethylamine (TEA) (2.0 eq).

-

Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify via standard extraction and column chromatography.

-

-

Esterification (R2 Modification):

-

Suspend the core scaffold (1.0 eq) in an alcohol solvent (e.g., methanol, ethanol) corresponding to the desired ester.

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄ or SOCl₂).

-

Heat to reflux until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction, remove the solvent under reduced pressure, and purify the resulting ester.

-

Part 3: In Vitro Pharmacological Characterization

Rationale: This phase is the experimental core of the project. It involves testing the synthesized compounds directly on the prioritized GPCR target to determine their binding and functional activity.[12] We begin with a binding assay to confirm physical interaction, followed by functional assays to understand the biological consequence of that binding.[13]

Protocol 4: Competitive Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a test compound for a receptor.[14][15] It measures the ability of our synthesized, non-radioactive compounds to displace a known, high-affinity radioligand from the receptor.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer.[16]

-

Centrifuge the homogenate to pellet the cell membranes containing the receptor.

-

Wash the pellet and resuspend it in an appropriate assay binding buffer. Determine the total protein concentration using a BCA or Bradford assay.[16]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled standard ligand to saturate the receptors.

-

Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., from 100 µM to 10 pM).

-

-

Incubation & Filtration:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[16]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat, which traps the membranes.[14]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition & Analysis:

-

Dry the filtermat and measure the trapped radioactivity using a scintillation counter.

-

Subtract the NSB counts from all other wells to get specific binding.

-

Plot the specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant.[16]

-

Protocol 5: GPCR Functional Assays

Functional assays measure the downstream signaling consequences of ligand binding. The choice of assay depends on the G protein subtype the target receptor couples to (Gs, Gi, or Gq).[4]

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[17][18] This change in cAMP is a direct measure of receptor activation.

-

Cell Plating: Seed cells expressing the target GPCR into a 96- or 384-well plate and incubate overnight.[19]

-

Compound Addition:

-

Agonist Mode: Add serial dilutions of the test compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC₈₀) of a known agonist.[17]

-

-

Cell Lysis & Detection:

-

Data Analysis:

-

Plot the signal versus the log concentration of the test compound.

-

For agonists, determine the EC₅₀ (potency) and Emax (efficacy).

-

For antagonists, determine the IC₅₀ .

-

Principle: Gq-coupled receptors activate phospholipase C, leading to the release of calcium (Ca²⁺) from intracellular stores.[22] This transient increase in cytosolic Ca²⁺ can be measured with fluorescent dyes.[23][24]

-

Cell Plating & Dye Loading:

-

Seed cells expressing the target GPCR in a black, clear-bottom 96-well plate.[23]

-

On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) in a buffer, often containing probenecid to prevent dye leakage. Incubate as recommended by the dye manufacturer.[22][23]

-

-

Measurement:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).[24]

-

Record a baseline fluorescence reading.

-

Inject serial dilutions of the test compound (for agonist mode) or a known agonist after pre-incubation with the test compound (antagonist mode).

-

Immediately measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium peak.

-

-

Data Analysis:

-

Calculate the response (e.g., peak fluorescence minus baseline).

-

Plot the response versus the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Data Presentation: Summary of Pharmacological Data

Organizing the results in a clear, tabular format is essential for SAR analysis.

| Compound ID | R1 Modification | R2 Modification | Binding Affinity Ki (nM) | Functional Assay | Potency EC₅₀/IC₅₀ (nM) | Efficacy (% of Standard) |

| Scaffold-01 | -H | -OH | Value | cAMP (Agonist) | Value | Value |

| Lib-01a | -COCH₃ | -OH | Value | cAMP (Agonist) | Value | Value |

| Lib-01b | -COPh | -OH | Value | cAMP (Agonist) | Value | Value |

| Lib-02a | -H | -OCH₃ | Value | cAMP (Agonist) | Value | Value |

Part 4: Foundational Structure-Activity Relationship (SAR) Analysis

Rationale: SAR analysis transforms raw data into actionable knowledge.[25] By comparing the chemical structures of your library compounds with their corresponding binding and functional data, you can deduce which molecular features are critical for activity.[10] This insight is the cornerstone of rational drug design, guiding the next cycle of compound optimization.[4]

Interpreting the Data

-

Identify the Active Moiety: Does the core scaffold itself show any activity? This is your baseline.

-

Analyze R1 Modifications:

-

Compare Scaffold-01 to Lib-01a and Lib-01b . How does adding a small acetyl group versus a bulky benzoyl group at the nitrogen affect Ki and EC₅₀?

-

Example Interpretation: If the benzoyl group (Lib-01b ) dramatically increases affinity (lower Ki), it suggests the presence of a hydrophobic pocket near the R1 vector that can accommodate an aromatic ring.

-

-

Analyze R2 Modifications:

-

Compare Scaffold-01 to Lib-02a . How does converting the carboxylic acid to a methyl ester impact activity?

-

Example Interpretation: If esterification (Lib-02a ) abolishes activity, it strongly implies that the negatively charged carboxylate is essential for a key interaction, such as a salt bridge with a positively charged residue (e.g., Lysine, Arginine) in the binding pocket.

-

-

Synthesize the Next Generation: Based on these initial findings, design a second-generation library. If the benzoyl group at R1 was beneficial, explore other substituted aromatic rings. If the carboxylate at R2 was essential, keep it constant while further exploring R1.

Visualizing GPCR Signaling Pathways

Understanding the downstream effects of ligand binding is crucial. The following diagrams illustrate the canonical Gs, Gi, and Gq signaling pathways that are interrogated by the functional assays described above.

Caption: Canonical Gs (stimulatory) and Gi (inhibitory) signaling pathways.

Caption: Canonical Gq signaling pathway leading to intracellular calcium release.

Conclusion

This application guide has outlined a robust, multi-disciplinary strategy for evaluating 3-Amino-3-(3-isopropoxyphenyl)propanoic acid as a novel scaffold for GPCR ligand design. By integrating computational prediction, targeted chemical synthesis, gold-standard pharmacological assays, and systematic SAR analysis, researchers can efficiently determine the viability of this scaffold and generate valuable lead compounds. This structured approach minimizes wasted resources and maximizes the potential for discovering next-generation therapeutics targeting the vast and critically important GPCR family.

References

-

Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

-

Bentham Science Publishers. (2010). Computational Modeling of Structure-Function of G Protein-Coupled Receptors with Applications for Drug Design. Bentham Science. [Link]

-

Bortolato, A., et al. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. bioRxiv. [Link]

-

EPFL. (2025). Computational Design of GPCRs That Takes Their Environment Into Consideration. EPFL. [Link]

-

Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

-

Divulga UAB. (2021). Computational methods help finding drug binding sites on cellular receptors. Divulga UAB. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). A computational model for GPCR-ligand interaction prediction. NIH. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

National Center for Biotechnology Information (NCBI). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

-

Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]

-

National Center for Biotechnology Information (PubMed). (n.d.). Structure-activity relationships of G protein-coupled receptors. NIH. [Link]

-

Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

-

National Center for Biotechnology Information (PubMed). (n.d.). Radioligand binding methods: practical guide and tips. NIH. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Ligand and Structure-based Methodologies for the Prediction of the Activity of G Protein-Coupled Receptor Ligands. NIH. [Link]

-

Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]

-

Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]

-

Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio. [Link]

-

Spandidos Publications. (n.d.). Rational drug design targeting G-protein-coupled receptors: ligand search and screening (review). Spandidos Publications. [Link]

-

ACS Publications. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

-

European Pharmaceutical Review. (2012). GPCR screening and drug discovery: Latest trends. European Pharmaceutical Review. [Link]

-

National Center for Biotechnology Information (PMC). (2023). GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning. NIH. [Link]

-

AZoLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. NIH. [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). A 45-amino acid scaffold mined from the Protein Data Bank for high affinity ligand engineering. NIH. [Link]

-

Scribd. (2004). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

-

bioRxiv. (2025). A pan-positive allosteric modulator that mediates sustainable GPCR activation. bioRxiv. [Link]

-

National Center for Biotechnology Information (PubMed). (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. NIH. [Link]

-

ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Frontiers. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. [Link]

-

PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Frontiers. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. [Link]

-

PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Repositori UPF. (2022). Disrupting GPCR Complexes with Smart Drug-like Peptides. Universitat Pompeu Fabra. [Link]

-

Frontiers. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Endocrinology. [Link]

Sources

- 1. Computational methods help finding drug binding sites on cellular receptors - Divulga UAB - University research dissemination magazine [uab.cat]

- 2. benthamdirect.com [benthamdirect.com]

- 3. synbiobeta.com [synbiobeta.com]

- 4. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. A computational model for GPCR-ligand interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Ligand and Structure-based Methodologies for the Prediction of the Activity of G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cosmobio.co.jp [cosmobio.co.jp]

- 19. agilent.com [agilent.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. researchgate.net [researchgate.net]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]

4. Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid

Case ID: #BETA-AA-ISO-03

Status: Open

Assigned Specialist: Senior Application Scientist

Topic: Yield Optimization & Troubleshooting for

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely encountering yield issues (typically <40%) or purification difficulties with 3-Amino-3-(3-isopropoxyphenyl)propanoic acid .

This molecule is a

Common Failure Modes:

-

The "Tar" Effect: Polymerization of the cinnamic acid intermediate.

-

Low Conversion: Failure of the imine formation step due to water accumulation.

-

Solubility Trap: Inability to isolate the zwitterionic product from the aqueous mother liquor.

Phase 1: Reaction Optimization (The Rodionov Protocol)

The standard Rodionov reaction (Aldehyde + Malonic Acid + Ammonium Acetate) is the most direct route, but the "textbook" ethanol-reflux method often fails for electron-rich aldehydes like 3-isopropoxybenzaldehyde.

Optimized Protocol: The Acetic Acid Variant

Switching from ethanol to glacial acetic acid often doubles the yield by stabilizing the imine intermediate and facilitating decarboxylation.

Reagent Stoichiometry Table:

| Component | Standard Ratio | Optimized Ratio | Role |

| 3-Isopropoxybenzaldehyde | 1.0 eq | 1.0 eq | Limiting Reagent |

| Malonic Acid | 1.0 eq | 1.2 eq | Nucleophile (Decarboxylates) |

| Ammonium Acetate | 2.0 eq | 4.0 - 5.0 eq | Ammonia source (Excess essential) |

| Solvent | Ethanol (95%) | Glacial Acetic Acid | Promotes imine formation |

| Additives | None | None | (Avoid water in this variant) |

Step-by-Step Workflow

-

Dissolution: Dissolve 3-isopropoxybenzaldehyde (1.0 eq) and ammonium acetate (4.0 eq) in Glacial Acetic Acid (5 mL per mmol aldehyde).

-

Activation: Stir at 40°C for 30 minutes. Why? This pre-forms the imine intermediate before the malonic acid interferes.

-

Addition: Add Malonic Acid (1.2 eq).

-

Reflux: Heat to 85–90°C for 6–8 hours.

-

Checkpoint: Monitor via TLC.[1] The aldehyde spot should disappear. If a new spot appears that is UV active but stains poorly with Ninhydrin, you are forming the Cinnamic Acid byproduct (see Troubleshooting).

-

-

Quench: Cool to room temperature.

Mechanism & Troubleshooting Diagram

Caption: The Rodionov reaction pathway. Success depends on maintaining a high concentration of Ammonia to favor the Imine path over the Knoevenagel (Cinnamic) path.

Phase 2: Purification (The Isoelectric Trap)

The most common user complaint is: "I have a crude oil that won't crystallize."

This is because

The Isoelectric Precipitation Protocol

-

Evaporation: Remove the Glacial Acetic Acid under reduced pressure. You will be left with a viscous oil/gum.

-

Acid Wash: Dissolve the residue in minimal 2N HCl.

-

Why? This protonates the amine (

), making the product soluble in water, while non-basic impurities (like unreacted aldehyde or cinnamic acid) remain organic-soluble.

-

-

Extraction: Wash the acidic aqueous layer with Ethyl Acetate (

). Discard the organic layer. -

The pI Adjustment (Critical Step):

-

The estimated pI of this molecule is ~6.5 .

-

Slowly add 2N NaOH or saturated

to the aqueous phase while monitoring pH. -

As you approach pH 6.0–7.0, a white precipitate should form.

-

-

Maturation: Cool the mixture to 4°C for 12 hours. Filter the solid.

Alternative: Ion Exchange (If Precipitation Fails)

If the product remains water-soluble (common with isopropoxy derivatives due to polarity):

-

Use a cation exchange resin (e.g., Dowex 50W-X8 ,

form). -

Load the crude mixture (dissolved in water/acid).

-

Wash with water (removes malonic acid/cinnamic acid).

-

Elute with 2N

. The product will elute as the free amino acid.

Purification Decision Tree

Caption: Purification logic flow.[3] The critical decision point is the solubility at pH 6.5. If precipitation fails, ion exchange chromatography is mandatory.

Technical FAQ & Troubleshooting

Q1: Can I use ethanol instead of acetic acid? A: Yes, but you must use absolute ethanol . The presence of water in 95% ethanol hydrolyzes the imine intermediate back to the aldehyde, which then reacts with malonic acid to form the cinnamic acid byproduct (Knoevenagel condensation). If using ethanol, add a drying agent or use molecular sieves.

Q2: The isopropoxy group seems unstable. Can I use

Q3: I need the (S)-enantiomer. How do I get it? A: The Rodionov reaction produces a racemate (50:50 mixture).

-

Option A (Chemical): Use a chiral amine (e.g., (S)-phenylglycine amide) instead of ammonium acetate, then hydrogenolyze.

-

Option B (Enzymatic - Recommended): Synthesize the ethyl ester of your racemic product, then use Lipase PS (Pseudomonas cepacia) or Lipase B (Candida antarctica) . These enzymes typically hydrolyze the (S)-ester to the (S)-acid selectively, leaving the (R)-ester unreacted.

Q4: My product is an oil. How do I get a solid for analysis?

A:

-

Protocol: Dissolve the oil in dry methanol. Add 1.2 eq of Acetyl Chloride dropwise (generates anhydrous HCl in situ). Evaporate to dryness. The HCl salt is usually a stable, hygroscopic solid.

References

-

Rodionov Reaction Mechanism & Optimization

-

Solvent Effects (Acetic Acid vs. Ethanol)

-

Enzym

-Amino Acids: -

Purification via Ion Exchange

- Sigma-Aldrich Technical Bulletin. Ion Exchange Resins - Dowex.

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Isoelectric point - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103497119B - Preparation method of Beta-amino acid - Google Patents [patents.google.com]

- 7. pleiades.online [pleiades.online]

- 8. researchgate.net [researchgate.net]

Troubleshooting solubility issues of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid

Case Reference: CAS 311321-19-4 | Molecule Class: Lipophilic

Welcome to the Technical Support Center

Your Issue: You are likely experiencing precipitation in aqueous buffers (PBS/media), poor dissolution in standard organic solvents (DCM/EtOAc), or peak tailing during LC-MS analysis.[1]

The Root Cause: This molecule presents a "Solubility Paradox." [1]

-

The Zwitterionic Core: As a free amino acid, it exists as a zwitterion (internal salt) at neutral pH.[2][3] This creates a high crystal lattice energy that resists dissolution in non-polar organic solvents.

-

The Lipophilic Tail: The 3-isopropoxyphenyl moiety adds significant hydrophobicity (LogP ~2.6), making it resist dissolution in pure water compared to simple amino acids like glycine.

This guide provides field-proven protocols to break these interactions and solubilize your compound for synthesis, analysis, or biological assays.

Module 1: Aqueous Solubility & Biological Assays

Issue: The compound precipitates immediately upon dilution into neutral buffers (pH 7.[1]4) or cell culture media.[1]

The Mechanism: The Isoelectric Trap

At its isoelectric point (pI), typically near pH 6.0–7.0 for this class of

Protocol 1: The "Charge-Shift" Solubilization Strategy

Use this for preparing stock solutions for biological assays.[1]

Step-by-Step Workflow:

-

Calculate Stock Concentration: Aim for 10–20 mM initially. Do not attempt >50 mM in aqueous buffers.[1]

-

Acid/Base Activation (Choose One):

-

Method A (Acidic Shift): Dissolve the powder in 0.1 M HCl . The amine becomes protonated (

), and the carboxylic acid remains protonated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Method B (Basic Shift): Dissolve in 0.1 M NaOH . The amine is neutral (

), and the acid is deprotonated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

-

Buffer Dilution: Slowly dilute this acidic/basic stock into your assay buffer.[1]

-

Warning: If the final pH drifts back to the pI (neutral), it will precipitate. Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES) to maintain the pH away from the pI, or keep the final pH slightly basic (pH 7.8–8.0) if the assay permits.

-

| Solvent System | Predicted Solubility | Notes |

| Water (pH 7) | Poor (< 1 mg/mL) | Trapped in zwitterionic lattice.[1] |

| 0.1 M HCl | High (> 50 mg/mL) | Forms Hydrochloride salt (Soluble).[1] |

| 0.1 M NaOH | High (> 50 mg/mL) | Forms Sodium salt (Soluble).[1] |

| PBS (pH 7.4) | Low/Moderate | Risk of slow crystallization over time.[1] |

Module 2: Organic Synthesis & Reaction Setup

Issue: The starting material will not dissolve in Dichloromethane (DCM), THF, or Ethyl Acetate for your reaction.

The Mechanism: Lattice Energy vs. Solvation

Zwitterions are essentially "salts." Just as table salt (NaCl) does not dissolve in gasoline, your free amino acid will not dissolve in non-polar organics. The electrostatic attraction between molecules in the solid state is stronger than the solvent-solute interaction.[1]

Protocol 2: The "In-Situ Protection" or "Solvent Switch" [1]

Option A: Solvent Switching (Polar Aprotic) If your reaction tolerates it, switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] These solvents have high dielectric constants capable of disrupting the zwitterionic lattice while accommodating the lipophilic phenyl group.

Option B: In-Situ Silylation (For DCM/THF reactions) If you must use a non-polar solvent (e.g., for a Grignard or moisture-sensitive reaction), you must mask the polar groups temporarily.[1]

-

Suspend the solid in DCM (it will look like a slurry).

-

Add 2.5 equivalents of TMSCl (Trimethylsilyl chloride) and 3.0 equivalents of base (e.g., Triethylamine or DIPEA).

-

Reflux/Stir: Within 30–60 minutes, the slurry will turn clear.

-

Why? You have formed the TMS-ester and TMS-amine, converting the zwitterion into a lipophilic, organic-soluble species.

-

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Issue: Broad, tailing peaks or "ghost" peaks in chromatograms.

The Mechanism: Column Interaction

The free amine interacts with residual silanols on the silica column, causing tailing. The zwitterionic form can also precipitate in the injector loop if the mobile phase pH is near the pI.

Protocol 3: Mobile Phase Optimization

-

Do NOT use neutral water/acetonitrile. [1]

-

Acidic Method (Preferred): Use Water + 0.1% Formic Acid (or TFA) vs. Acetonitrile + 0.1% Formic Acid.[1]

-

Result: Locks the molecule in the protonated (+1) state. Sharp peaks, good solubility.

-

-

Basic Method (Alternative): Use 10 mM Ammonium Bicarbonate (pH 10) vs. Acetonitrile.[1]

-

Result: Locks the molecule in the deprotonated (-1) state.[1]

-

Visual Troubleshooting Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on your application.

Caption: Decision tree for solubilizing 3-Amino-3-(3-isopropoxyphenyl)propanoic acid based on experimental context.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO for everything? A: While DMSO dissolves the compound well (breaking the lattice), it can be problematic for certain biological assays (toxicity >0.1%) or workups (hard to remove). For chemical reactions, DMSO is excellent unless you are using strong organometallics that react with the sulfoxide.

Q2: Why does my compound crash out when I add water to my methanol solution? A: You likely hit the "antisolvent" effect near the pI. Methanol solvates the lipophilic tail and the zwitterion reasonably well. Adding water increases the dielectric constant but, if the pH is neutral, it forces the zwitterion to aggregate. Add a drop of acetic acid or ammonia to the water before mixing to maintain a charge.

Q3: Is this compound stable in acid? A: Yes, the propanoic acid backbone and the ether linkage (isopropoxy) are generally stable in 0.1 M HCl or TFA for short durations (hours to days). Avoid boiling in strong hydroiodic acid (HI), which would cleave the ether.

References

-

PubChem. 3-Amino-3-(4-isopropoxyphenyl)propanoic acid (Isomer Analog Data).[1] National Library of Medicine. Available at: [Link] (General physical properties of beta-amino acid analogs).[1]

-

Seebach, D., et al. Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta.[1] (Authoritative text on beta-amino acid handling and synthesis).

Sources

Purification of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid from reaction byproducts